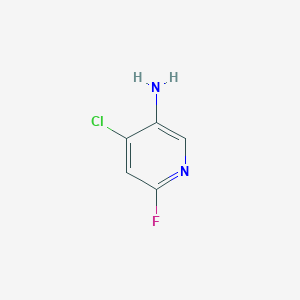![molecular formula C28H44O3 B14854932 [(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate](/img/structure/B14854932.png)
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nandrolone decanoate is synthesized through the esterification of nandrolone with decanoic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of nandrolone decanoate involves the use of high-performance thin-layer chromatography (HPTLC) for the determination and validation of the compound in pharmaceutical formulations . The process includes the use of organic solvents such as n-hexane and ethyl acetate in various volume compositions .
Analyse Des Réactions Chimiques
Types of Reactions
Nandrolone decanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of nandrolone decanoate, which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Nandrolone decanoate has a wide range of scientific research applications, including:
Chemistry: It is used in the study of steroid chemistry and the development of new synthetic routes for steroid compounds.
Biology: It is used to study the effects of anabolic steroids on muscle growth and development.
Medicine: It is used in the treatment of anemias, osteoporosis, and muscle-wasting syndromes.
Industry: It is used in the pharmaceutical industry for the production of various steroid-based medications.
Mécanisme D'action
Nandrolone decanoate exerts its effects by binding to androgen receptors in the body. This binding activates the receptor, leading to the transcription of specific genes that promote protein synthesis and muscle growth . The compound also stimulates erythropoietin production, which increases red blood cell mass and improves oxygen delivery to tissues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nandrolone phenylpropionate: Another ester of nandrolone with a shorter duration of action compared to nandrolone decanoate.
Testosterone decanoate: A testosterone ester with similar anabolic properties but different pharmacokinetics.
Trenbolone decanoate: A synthetic anabolic steroid with a different chemical structure but similar anabolic effects.
Uniqueness
Nandrolone decanoate is unique due to its long duration of action and mild side effect profile, making it suitable for use in women and children . It has strong anabolic effects and weak androgenic effects, which contribute to its widespread use in medical treatments .
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] decanoate |
InChI |
InChI=1S/C28H44O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h19,22-26H,3-18H2,1-2H3/t22?,23?,24?,25?,26?,28-/m0/s1 |
Clé InChI |
JKWKMORAXJQQSR-KFYAOXDASA-N |
SMILES isomérique |
CCCCCCCCCC(=O)OC1CCC2[C@@]1(CCC3C2CCC4=CC(=O)CCC34)C |
SMILES canonique |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl [2-(trifluoromethyl)pyrimidin-5-YL]methylcarbamate](/img/structure/B14854860.png)



![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)








